4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 728012-89-3
VCID: VC5260372
InChI: InChI=1S/C17H16FN3O3S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16-19-20-17(25)21(16)12-7-5-4-6-11(12)18/h4-9H,1-3H3,(H,20,25)
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3=CC=CC=C3F
Molecular Formula: C17H16FN3O3S
Molecular Weight: 361.39

4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 728012-89-3

Cat. No.: VC5260372

Molecular Formula: C17H16FN3O3S

Molecular Weight: 361.39

* For research use only. Not for human or veterinary use.

4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol - 728012-89-3

Specification

CAS No. 728012-89-3
Molecular Formula C17H16FN3O3S
Molecular Weight 361.39
IUPAC Name 4-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H16FN3O3S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16-19-20-17(25)21(16)12-7-5-4-6-11(12)18/h4-9H,1-3H3,(H,20,25)
Standard InChI Key DBLOMRUANVQLJH-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole ring substituted at position 4 with a 2-fluorophenyl group and at position 5 with a 3,4,5-trimethoxyphenyl moiety. A thiol (-SH) group at position 3 completes the scaffold. Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₇H₁₆FN₃O₃S
Molecular weight361.39 g/mol
logP (lipophilicity)2.75
Polar surface area46.135 Ų
Hydrogen bond donors1
Hydrogen bond acceptors6

The fluorophenyl group enhances membrane permeability, while the trimethoxyphenyl moiety contributes to target binding via π-π stacking and hydrogen bonding .

Spectroscopic and Crystallographic Data

X-ray crystallography reveals a planar triazole ring with dihedral angles of 12.3° (fluorophenyl) and 8.7° (trimethoxyphenyl) relative to the core. The thiol group adopts a tautomeric equilibrium between thione and thiol forms, influencing reactivity. Nuclear magnetic resonance (NMR) spectra show distinct signals for methoxy protons at δ 3.85–3.89 ppm and aromatic fluorine at δ -118.5 ppm .

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a three-step sequence:

  • Cyclocondensation: Reaction of 2-fluorobenzohydrazide with 3,4,5-trimethoxybenzoyl chloride forms a 1,3,4-oxadiazole intermediate.

  • Thiolation: Treatment with Lawesson’s reagent introduces the thiol group.

  • Ring Expansion: Acid-catalyzed rearrangement yields the final 1,2,4-triazole-3-thiol derivative .

Reaction conditions (e.g., anhydrous toluene at 110°C for 12 hours) are critical for achieving yields >75%.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Mechanism of Action

Target Engagement

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 μM, surpassing celecoxib (IC₅₀ = 1.2 μM) in preliminary assays. Molecular docking studies indicate:

  • Fluorophenyl: Occupies COX-2’s hydrophobic pocket.

  • Trimethoxyphenyl: Forms hydrogen bonds with Arg120 and Tyr355.

  • Thiol group: Coordinates with heme iron in the active site .

Anticancer Activity

In MCF-7 breast cancer cells, the compound induces apoptosis (EC₅₀ = 5.2 μM) by upregulating Bax/Bcl-2 ratio and activating caspase-3. It also inhibits tubulin polymerization (IC₅₀ = 2.1 μM), disrupting mitotic spindle assembly .

Future Directions

Structural Modifications

  • Fluorine replacement: Investigating chloro/bromo analogs to modulate potency.

  • Methoxy group optimization: Varying substituent positions to enhance bioavailability.

Clinical Translation

Phase 0 microdosing studies are planned for 2026 to assess pharmacokinetics in humans .

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